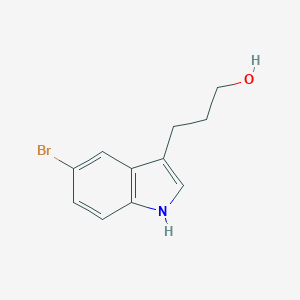
3-(5-bromo-1H-indol-3-il)propan-1-ol
Descripción general
Descripción
3-(5-bromo-1H-indol-3-yl)propan-1-ol is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a bromine atom at the 5-position and a propanol group at the 3-position of the indole ring makes this compound particularly interesting for various chemical and biological studies.
Aplicaciones Científicas De Investigación
Chemistry
3-(5-bromo-1H-indol-3-yl)propan-1-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of a variety of indole derivatives, which are valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Indole derivatives are known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Medicine
The compound’s structure makes it a candidate for drug development. Indole derivatives have been explored for their therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders .
Industry
In the industrial sector, 3-(5-bromo-1H-indol-3-yl)propan-1-ol is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Bromination of Indole: : The synthesis begins with the bromination of indole to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br₂) in the presence of a suitable solvent like acetic acid or chloroform.
-
Friedel-Crafts Alkylation: : The brominated indole undergoes Friedel-Crafts alkylation with propanal in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form 3-(5-bromo-1H-indol-3-yl)propanal.
-
Reduction: : The final step involves the reduction of the aldehyde group to an alcohol using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding 3-(5-bromo-1H-indol-3-yl)propan-1-ol.
Industrial Production Methods
Industrial production of 3-(5-bromo-1H-indol-3-yl)propan-1-ol typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The alcohol group in 3-(5-bromo-1H-indol-3-yl)propan-1-ol can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
-
Reduction: : The compound can undergo reduction reactions, particularly the reduction of the bromine atom to a hydrogen atom using hydrogen gas (H₂) in the presence of a palladium catalyst.
-
Substitution: : The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: 3-(5-bromo-1H-indol-3-yl)propanal
Reduction: 3-(1H-indol-3-yl)propan-1-ol
Substitution: Various substituted indole derivatives
Mecanismo De Acción
The mechanism by which 3-(5-bromo-1H-indol-3-yl)propan-1-ol exerts its effects depends on its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and the propanol group can further influence the compound’s binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-indol-3-yl)propan-1-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-bromo-1H-indole: Lacks the propanol group, limiting its applications in synthesis and biological studies.
3-(5-chloro-1H-indol-3-yl)propan-1-ol: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
3-(5-bromo-1H-indol-3-yl)propan-1-ol stands out due to the presence of both the bromine atom and the propanol group. This combination enhances its reactivity and allows for the synthesis of a broader range of derivatives. Its unique structure also contributes to its potential in various scientific and industrial applications.
Propiedades
IUPAC Name |
3-(5-bromo-1H-indol-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-9-3-4-11-10(6-9)8(7-13-11)2-1-5-14/h3-4,6-7,13-14H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGAKHODTYGPGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
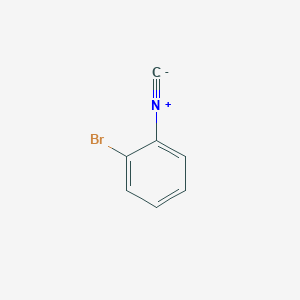
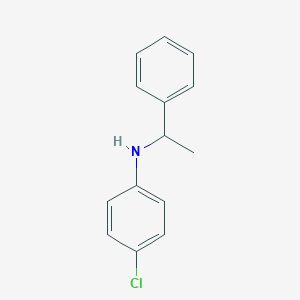
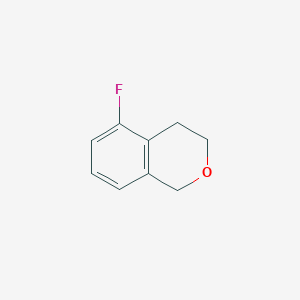
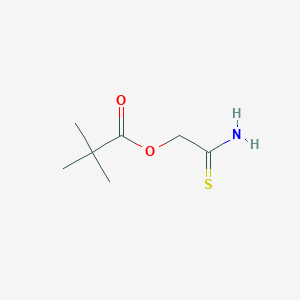
![4-Methoxy-8-oct-1-enylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B60891.png)
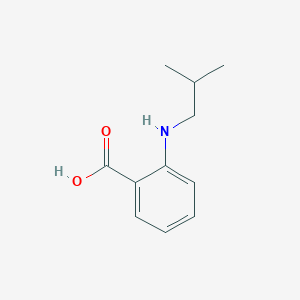
![2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me](/img/structure/B60895.png)
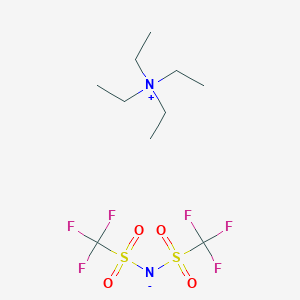
![(2R)-2-amino-3-[(R)-benzylsulfinyl]propanoic acid](/img/structure/B60899.png)
![2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B60901.png)
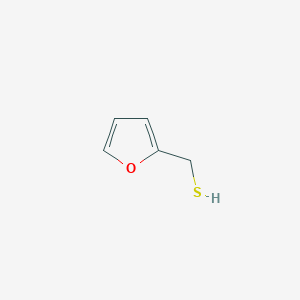
![Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI)](/img/structure/B60909.png)
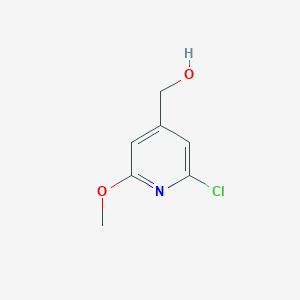
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B60915.png)
